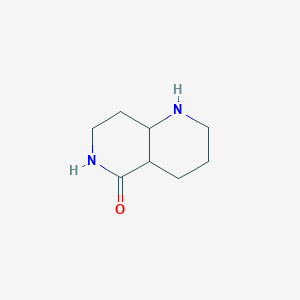
Octahydro-1,6-naphthyridin-5(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-1,6-naphthyridin-5(1H)-one: is a heterocyclic organic compound that belongs to the class of naphthyridines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1,6-naphthyridin-5(1H)-one typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the naphthyridine ring.
Hydrogenation: The naphthyridine ring may undergo hydrogenation to achieve the octahydro form.
Functional Group Transformations: Various functional group transformations can be employed to introduce the ketone group at the 5-position.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Utilizing large-scale reactors for batch synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors for more efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
Octahydro-1,6-naphthyridin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the ketone group to other functional groups.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Substitution reactions at different positions on the naphthyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts can be used to facilitate these reactions, including transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Octahydro-1,6-naphthyridin-5(1H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting signal transduction pathways to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthyridine: The parent compound with similar structural features.
Quinolines: Another class of heterocyclic compounds with similar biological activities.
Isoquinolines: Compounds with a similar ring structure but different substitution patterns.
Uniqueness
Octahydro-1,6-naphthyridin-5(1H)-one is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H14N2O |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2,3,4,4a,6,7,8,8a-octahydro-1H-1,6-naphthyridin-5-one |
InChI |
InChI=1S/C8H14N2O/c11-8-6-2-1-4-9-7(6)3-5-10-8/h6-7,9H,1-5H2,(H,10,11) |
Clé InChI |
JBZGZCMKVDJHMM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(CCNC2=O)NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


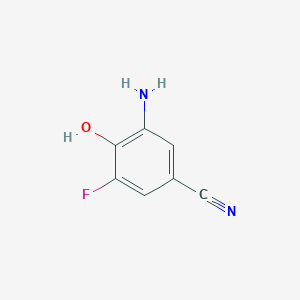
![6-Oxaspiro[2.5]octane-4-carboxylic acid](/img/structure/B11919448.png)
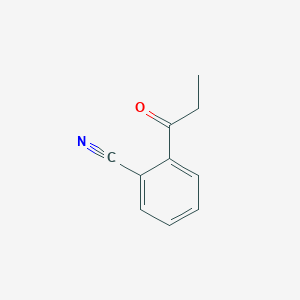


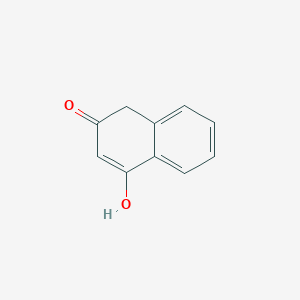
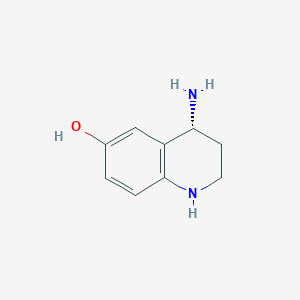

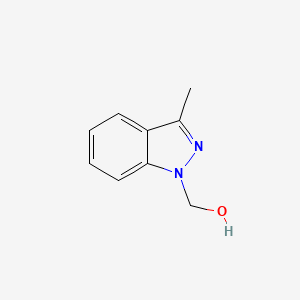

![1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11919500.png)
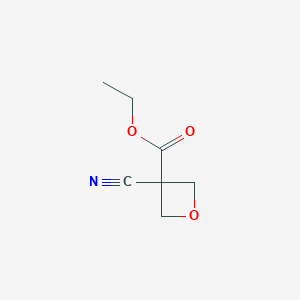
![7-Methoxy-2-methylpyrazolo[1,5-A]pyridine](/img/structure/B11919515.png)

